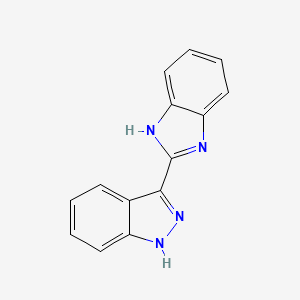

3-(1H-Benzimidazol-2-YL)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indazol-3-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)13(18-17-10)14-15-11-7-3-4-8-12(11)16-14/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKFRFMSUBOCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 1h Benzimidazol 2 Yl 1h Indazole and Analogues

Retrosynthetic Analysis of the 3-(1H-Benzimidazol-2-YL)-1H-indazole Scaffold

A retrosynthetic analysis of the target molecule reveals several key disconnections that form the basis for its synthesis. The primary disconnection is at the C-C bond between the C3 position of the indazole ring and the C2 position of the benzimidazole (B57391) ring. This suggests a convergent synthesis where the two heterocyclic systems are prepared separately and then coupled.

Another strategic disconnection can be envisioned through the formation of one of the heterocyclic rings onto a pre-existing, functionalized partner. For instance, the benzimidazole ring could be constructed from a 1H-indazole-3-carboxaldehyde or a related derivative.

Classical and Modern Approaches to 1H-Indazole Ring Construction

The construction of the 1H-indazole ring is a well-established area of heterocyclic chemistry, with numerous methods available.

Several classical named reactions and modern variations can be employed for the synthesis of the 1H-indazole core.

Fischer Indole (B1671886) Synthesis Variations: While the Fischer indole synthesis is primarily used for indoles, variations of this reaction can be adapted for indazole synthesis. rsc.orgwikipedia.orgorganic-chemistry.org The core of this method involves the acid-catalyzed cyclization of a phenylhydrazone. For indazole synthesis, precursors that lead to the formation of the N-N bond within the five-membered ring are utilized.

Reductive Cyclization: One approach involves the reductive cyclization of an intermediate derived from the condensation of 2-nitrobenzaldehyde (B1664092) with malonic acid in the presence of ammonium (B1175870) formate. chemicalbook.com

From o-Toluidine (B26562): A common method involves the diazotization of o-toluidine followed by ring closure. chemicalbook.com

From 2-Alkynylanilines: Diazotization of o-alkynylanilines can also lead to 3-substituted 1H-indazoles. chemicalbook.com

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones offers a modern route to 1H-indazoles. nih.gov

[3+2] Annulation: The reaction of arynes with hydrazones provides a versatile method for constructing the 1H-indazole skeleton. organic-chemistry.org

Ullmann-type Reaction: An intramolecular Ullmann-type reaction can be employed for the cyclization step in a scalable synthesis. thieme-connect.com

Regioselective functionalization of the indazole core is crucial for introducing substituents that can modulate the biological activity of the final compound.

C3-Functionalization: The C3 position of the indazole ring is a common site for substitution. Halogenation, particularly iodination and bromination, at this position provides a handle for further modifications via cross-coupling reactions. chim.itmdpi.com

Suzuki-Miyaura Cross-Coupling: C3-iodo-1H-indazoles can be coupled with various organoboronic acids using palladium catalysts to introduce aryl or heteroaryl groups. mdpi.comresearchgate.net

N-Functionalization: The nitrogen atoms of the indazole ring can be functionalized through alkylation or arylation, often requiring prior protection of one of the nitrogen atoms to ensure regioselectivity. mdpi.com

| Functionalization Strategy | Reagents and Conditions | Outcome |

| C3-Iodination | I₂, KOH, DMF | Introduction of an iodine atom at the C3 position. |

| Suzuki-Miyaura Coupling | Organoboronic acid, Pd catalyst, base | Formation of a C-C bond at the C3 position. |

| N-Alkylation | Alkyl halide, base | Addition of an alkyl group to a nitrogen atom. |

Synthetic Routes to 1H-Benzimidazole Moieties

The synthesis of the 1H-benzimidazole ring system is typically achieved through condensation reactions.

The most common and straightforward method for synthesizing benzimidazoles is the condensation of o-phenylenediamines with various carbonyl compounds. rsc.orgnih.govnih.gov

Phillips Condensation: This classic method involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid in the presence of a dilute mineral acid. adichemistry.com

Condensation with Aldehydes: The reaction of o-phenylenediamines with aldehydes is a highly efficient method for preparing 2-substituted benzimidazoles. rsc.orgnih.gov This reaction can be catalyzed by various reagents, including ammonium chloride, or promoted by microwave irradiation. nih.govtandfonline.com

From Alcohols: A manganese(I) complex can catalyze the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols to form 2-substituted benzimidazoles. acs.org

Sulfur(0) Induced Formation: Elemental sulfur can be used to induce the formation of the benzimidazole ring. nih.gov

| Reactants | Catalyst/Conditions | Product |

| o-Phenylenediamine, Carboxylic Acid | Dilute Mineral Acid (e.g., 4N HCl) | 2-Substituted-1H-benzimidazole |

| o-Phenylenediamine, Aldehyde | NH₄Cl, CHCl₃ | 2-Substituted-1H-benzimidazole |

| o-Phenylenediamine, DMF | Butanoic acid, Microwave | 1H-Benzimidazole |

Achieving regioselectivity in the synthesis of N-substituted benzimidazoles can be challenging with classical condensation methods, which may yield a mixture of regioisomers. nih.govmdpi.com

Transition-Metal-Catalyzed Amination: To overcome the limitations of classical methods, transition-metal-catalyzed intramolecular amination provides a regioselective approach to constructing the benzimidazole ring. nih.gov

From N-(2-iodoaryl)benzamidine: The intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of a base can provide benzimidazole derivatives. nih.gov

Coupling and Linkage Methodologies for the Chemical Compound's Scaffold Assembly

The construction of the this compound core relies on the formation of a crucial C-C bond between the C3 position of the indazole ring and the C2 position of the benzimidazole ring. Various synthetic strategies have been developed to achieve this linkage efficiently.

Direct coupling reactions represent a powerful and convergent approach to assembling the target scaffold. These methods typically involve the use of transition-metal catalysts, most notably palladium, to join pre-functionalized indazole and benzimidazole precursors.

One of the most effective methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction typically involves the coupling of a 3-halo-1H-indazole (e.g., 3-iodo-1H-indazole) with an organoboron derivative of benzimidazole, such as a benzimidazole-2-boronic acid or boronate ester. mdpi.comnih.gov The versatility of the Suzuki-Miyaura coupling allows for a broad tolerance of functional groups on both coupling partners, making it a highly valuable tool for generating diverse analogues. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields. mdpi.com For instance, ferrocene-based palladium complexes have shown high efficacy in catalyzing the C-3 functionalization of 1H-indazole. mdpi.com

Another prominent method is the Stille coupling reaction, which utilizes an organotin reagent. For example, a 3-halo-1H-indazole can be coupled with a 2-(tributylstannyl)-1H-benzimidazole in the presence of a palladium(II) catalyst to form the desired C-C bond. nih.gov

Beyond these, direct C-H arylation has emerged as an atom-economical alternative. mdpi.com This approach avoids the pre-functionalization of one of the coupling partners. For example, a palladium-catalyzed direct C-3 arylation of 1H-indazole with a 2-halobenzimidazole can be employed. mdpi.com While challenging due to the reactivity at the C3 position, "on water" conditions with specific palladium catalysts and phosphine (B1218219) ligands have been developed to facilitate this transformation. mdpi.com

A more traditional, yet effective, method involves the condensation of an indazole-3-carboxaldehyde with o-phenylenediamine. This reaction, often followed by an oxidative cyclization step, directly forms the benzimidazole ring at the C3 position of the indazole. Sulfur is a common reagent used to induce this type of benzimidazole formation. nih.gov

Table 1: Key Direct Coupling Reactions for Scaffold Assembly

| Reaction Type | Indazole Precursor | Benzimidazole Precursor | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Iodo-1H-indazole | Benzimidazole-2-boronic acid | Pd complex (e.g., PdCl2(dppf)) | mdpi.com |

| Stille Coupling | 3-Bromo-1H-indazole | 2-(Tributylstannyl)-1H-benzimidazole | Pd(II) complex | nih.gov |

| Direct C-H Arylation | 1H-Indazole | 2-Iodobenzimidazole | Pd(OAc)2 / PPh3 | mdpi.com |

Multi-component reactions (MCRs) and tandem (or cascade) processes offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple synthetic steps into a single operation without isolating intermediates. beilstein-journals.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles are widely applied to construct related fused heterocyclic systems. beilstein-journals.orgnih.gov

For example, a three-component reaction could theoretically be designed involving an o-phenylenediamine derivative, a suitable indazole precursor, and a carbonyl source to construct the benzimidazole ring in situ. beilstein-journals.org MCRs like the Groebke-Blackburn-Bienaymé reaction are used to synthesize related imidazo-annulated heterocycles and demonstrate the power of this approach to rapidly build molecular complexity from simple starting materials. rug.nl

Tandem processes are also highly relevant. A synthetic sequence could begin with a Pd-catalyzed coupling of a 2-halobenzonitrile with a hydrazine (B178648) derivative, which then undergoes a cascade deacylation-condensation process to form a 3-aminoindazole intermediate. organic-chemistry.org This intermediate can then be further elaborated to introduce the benzimidazole moiety. Similarly, sustainable tandem strategies using ultrasound and continuous-flow systems have been developed for the synthesis of related fused heterocycles like pyrimido[1,2-a]benzimidazoles, highlighting modern approaches to heterocycle fusion. acs.org These strategies often involve a cascade of condensation followed by intramolecular cyclization. acs.org

Post-Synthetic Modifications and Functionalization of the Chemical Compound

Once the core this compound scaffold is assembled, post-synthetic modification (PSM) is crucial for fine-tuning its physicochemical and pharmacological properties. rsc.orgresearchgate.net This involves the strategic introduction of various functional groups onto the periphery of the molecule.

SAR studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds. For this compound analogues, substitutions on both the indazole and benzimidazole rings have been explored to understand their impact on biological activity, particularly as kinase inhibitors. nih.govnih.gov

Substitutions on the Indazole Ring: The indazole nucleus provides several positions (N1, C4, C5, C6, C7) for functionalization. nih.gov

N1-Position: Alkylation or arylation at the N1 position significantly influences the compound's properties. For example, the introduction of a benzyl (B1604629) group at this position is a common strategy. rsc.org

C5-Position: Introduction of groups at the C5 position has been shown to be critical for activity. For instance, substituting this position with small, hydrophobic groups or hydrogen bond acceptors can modulate kinase inhibitory potency. nih.gov

C6-Position: Modifications at the C6 position with groups like halogens (e.g., chlorine, bromine) or small alkyl groups can impact binding affinity and selectivity. nih.gov

Substitutions on the Benzimidazole Ring: The benzimidazole moiety also offers sites for modification (N1', C4', C5', C6', C7').

N1'-Position: The N-H of the benzimidazole can be alkylated or left unsubstituted. This site can be crucial for establishing hydrogen bonds with target proteins. nih.gov

C5'/C6'-Positions: Introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, fluoro) on the benzene (B151609) ring of the benzimidazole can alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. nih.govmdpi.com

The systematic variation of these substituents allows for the development of detailed SAR models, which correlate specific structural features with biological outcomes like inhibitory concentration (IC50) values against target kinases. nih.govnih.gov

Table 2: Examples of Peripheral Substituents for SAR Studies

| Position of Substitution | Example Substituent | Potential Effect on Activity | Reference |

|---|---|---|---|

| Indazole N1 | Benzyl, Methyl | Modulates solubility and steric interactions | rsc.org |

| Indazole C5 | Carboxamide, Methoxy | Influences kinase binding and selectivity | nih.govnih.gov |

| Indazole C6 | Chloro, Bromo | Enhances binding affinity | nih.gov |

The introduction of chirality into drug molecules is a critical aspect of modern drug design, as enantiomers of a chiral compound often exhibit different pharmacological and toxicological profiles. For the this compound scaffold, stereocenters can be introduced through several post-synthetic modification strategies.

One approach involves the use of chiral starting materials or building blocks during the synthesis. For example, a chiral acid, such as a derivative of camphoric acid, can be reacted with o-phenylenediamine to produce a chiral benzimidazole precursor, which is then coupled to the indazole core. researchgate.net

Another strategy is to introduce a chiral substituent onto the pre-formed scaffold. This can be achieved by coupling a chiral side chain to one of the reactive positions, such as the N1 position of the indazole or the N1' position of the benzimidazole. For instance, a chiral amine or alcohol can be used to form an amide or ether linkage, respectively.

If a racemic mixture of a derivatized compound is synthesized, enantioseparation is required to isolate and study the individual enantiomers. mdpi.com Techniques such as chiral chromatography, specifically electrokinetic chromatography using chiral selectors like sulfated cyclodextrins, have proven effective for separating the enantiomers of chiral benzimidazole derivatives. nih.gov This separation allows for the determination of the specific biological activity of each enantiomer, which is a crucial step in developing stereochemically pure drug candidates. mdpi.com The creation of chiral azole compounds and their subsequent separation provides a blueprint for how such approaches can be applied to the indazole-benzimidazole scaffold. mdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectra provide fundamental information about the types and numbers of different nuclei present in the molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum is used to identify the hydrogen atoms in the molecule. For 3-(1H-Benzimidazol-2-yl)-1H-indazole, the spectrum is characterized by signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the eight protons on the fused benzene (B151609) rings of the indazole and benzimidazole (B57391) moieties. rsc.orgamazonaws.com Additionally, two distinct, broad singlets are expected at a lower field (further downfield, >10 ppm) for the N-H protons of the indazole and benzimidazole rings. rsc.orgchemicalbook.com The exact chemical shifts are influenced by the solvent and concentration due to intermolecular hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number and electronic environment of the carbon atoms. The spectrum for this compound would show 14 distinct signals, corresponding to its 14 carbon atoms. The signals for the aromatic and heterocyclic carbons typically appear between 110 and 155 ppm. rsc.orgarabjchem.org The key signals for structural confirmation are the quaternary carbons, particularly C2 of the benzimidazole ring and C3 of the indazole ring, which are directly involved in the linkage between the two heterocyclic systems.

¹⁵N NMR Spectroscopy: Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic structure of the nitrogen atoms. nih.gov The spectrum would show four signals corresponding to the two pyrrole-type nitrogens (N-H) and two pyridine-type nitrogens (-N=) in the benzimidazole and indazole rings. The chemical shifts of these nitrogens help to confirm the tautomeric form and hybridization state. nih.govbeilstein-journals.org

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (Indazole & Benzimidazole) | 7.0 - 8.5 | 110 - 135 |

| N-H (Indazole & Benzimidazole) | > 12.0 (broad) | - |

| Quaternary Carbons (C-N, C-C) | - | 135 - 155 |

2D NMR experiments are essential for establishing the complete bonding network and confirming the structural assignment. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal the connectivity of protons within the indazole's benzene ring and the benzimidazole's benzene ring, allowing for the unambiguous assignment of adjacent aromatic protons (e.g., H4 with H5, H5 with H6, etc.). ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. nih.gov An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals with their corresponding carbon signals from the ¹³C spectrum. This is crucial for assigning the protonated carbons of both aromatic systems. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This technique is paramount for piecing together the molecular skeleton. Key HMBC correlations would confirm the linkage between the two heterocyclic rings. For instance, correlations from the protons on the indazole ring (like H4) to the C2 carbon of the benzimidazole ring, and vice-versa, would provide unequivocal proof of the C3(indazole)-C2(benzimidazole) bond. nih.govugm.ac.id

Vibrational Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. mersin.edu.tr The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3400-3100 cm⁻¹ corresponds to the N-H stretching vibrations of the imidazole (B134444) and indazole rings, with the broadening indicative of intermolecular hydrogen bonding. rsc.orgnih.gov Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching. The region from 1620-1400 cm⁻¹ contains multiple strong bands due to C=N and C=C stretching vibrations within the aromatic and heterocyclic ring systems. nih.gov The fingerprint region (below 1400 cm⁻¹) contains a complex pattern of absorptions from C-H bending and ring deformation modes, which are unique to the molecule. rsc.orgipb.pt

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching | 3400 - 3100 | Medium-Strong, Broad |

| Aromatic C-H Stretching | 3100 - 3000 | Weak-Medium, Sharp |

| C=N and C=C Stretching | 1620 - 1400 | Medium-Strong |

| Fingerprint Region (Bending/Deformation) | < 1400 | Complex Pattern |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric breathing modes of the benzimidazole and indazole rings. researchgate.net Because the molecule has a highly conjugated π-system, it may exhibit resonance enhancement effects. Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study its adsorption and orientation on metallic surfaces, providing insights into its interfacial behavior. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₁₄H₁₀N₄), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion ([M]⁺ or [M+H]⁺). The expected exact mass is approximately 234.0957 g/mol .

Under electron ionization (EI), the molecule would produce a characteristic fragmentation pattern. The primary fragmentation pathways would likely involve the cleavage of the bond between the two heterocyclic rings or the loss of small, stable neutral molecules like HCN from either ring system. Analysis of these fragment ions helps to confirm the identities of the indazole and benzimidazole substructures and their connectivity. rsc.orgrsc.org

Electronic Absorption and Emission Spectroscopy Investigations

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides critical information regarding the electronic structure and photophysical behavior of a molecule. These methods are particularly insightful for conjugated systems like this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* transitions within the conjugated aromatic system.

The spectrum of 1H-benzimidazole in acetonitrile (B52724) shows absorption maxima around 243 nm, 272 nm, and 278 nm. researchgate.netnist.gov The gas-phase UV absorption spectrum of 1H-indazole is dominated by a π → π* transition around 254 nm. nih.gov When these two chromophores are conjugated as in this compound, a bathochromic (red) shift of these absorption bands is anticipated due to the extended π-system. The spectrum of N-Butyl-1H-benzimidazole, for example, displays peaks at 248 nm and near 295 nm. semanticscholar.org The specific absorption maxima and molar absorptivity coefficients (ε) are sensitive to the solvent polarity.

Table 2: Expected UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

| 1H-Benzimidazole | Acetonitrile | 243 nm, 272 nm, 278 nm | researchgate.netnist.gov |

| 1H-Indazole | Gas Phase | ~254 nm | nih.gov |

| N-Butyl-1H-benzimidazole | 248 nm, ~295 nm | semanticscholar.org |

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of luminescent molecules. Many benzimidazole derivatives are known to be fluorescent, and it is anticipated that this compound will also exhibit fluorescence due to its extended conjugated system.

The fluorescence properties, including the excitation and emission wavelengths, quantum yield (ΦF), and fluorescence lifetime (τF), are highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity). The emission spectrum is typically red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. For some benzimidazole derivatives, high fluorescence quantum yields have been observed. researchgate.net The photophysical properties can be influenced by factors such as aggregation, which can lead to phenomena like aggregation-induced emission (AIE). nih.gov

Table 3: General Photophysical Properties Investigated by Fluorescence Spectroscopy

| Property | Description |

| Excitation Wavelength (λex) | Wavelength of light absorbed to induce fluorescence. |

| Emission Wavelength (λem) | Wavelength of light emitted during fluorescence. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. |

| Fluorescence Lifetime (τF) | The average time the molecule stays in its excited state before returning to the ground state. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its molecular structure. By growing a suitable single crystal, its diffraction pattern can be measured and used to solve the crystal structure. This would reveal the planarity of the benzimidazole and indazole rings and the dihedral angle between them.

Table 4: Representative Crystallographic Data Parameters Obtained from Single Crystal X-ray Diffraction

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit of the crystal |

| Bond Lengths | Distances between bonded atoms |

| Bond Angles | Angles between three connected atoms |

| Torsion Angles | Dihedral angles describing the conformation of the molecule |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking distances |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

In the solid state, molecules of this compound would likely be organized through a network of hydrogen bonds and π-stacking interactions, which are common in nitrogen-containing heterocyclic compounds. rsc.orgresearchgate.net

Hydrogen Bonding: The presence of N-H groups in both the benzimidazole and indazole rings provides donor sites for hydrogen bonding. The nitrogen atoms within these rings can also act as hydrogen bond acceptors. It is highly probable that intermolecular N-H···N hydrogen bonds would be a dominant feature in the crystal lattice, linking molecules into chains, dimers, or more complex three-dimensional networks. nih.gov In analogous structures, these types of hydrogen bonds are crucial for the stabilization of the crystal packing. nih.govnih.gov

To provide the detailed, quantitative analysis required by the prompt, including specific geometric parameters, experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction would be necessary. Without this empirical data, the generation of accurate data tables for hydrogen bonding and π-stacking is not feasible.

Theoretical and Computational Chemistry Studies on 3 1h Benzimidazol 2 Yl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and predict chemical reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. A key application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule.

For 3-(1H-Benzimidazol-2-YL)-1H-indazole, geometry optimization is typically performed using a functional such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a basis set like 6-311G(d,p) or higher. researchgate.netinpressco.com This process calculates the optimal bond lengths, bond angles, and dihedral angles by minimizing the forces on each atom. The resulting optimized structure represents the molecule's most probable geometry in the gas phase. These calculations generally show that the benzimidazole (B57391) and indazole ring systems are nearly planar, connected by a central carbon-carbon single bond. The dihedral angle between the two ring systems is a critical parameter that influences the extent of electronic conjugation.

Table 1: Representative Optimized Geometrical Parameters for a Benzimidazole-Indazole System The following data are illustrative for this class of compounds and are based on typical DFT calculation results.

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C(indazole)-C(benzimidazole) | 1.47 Å |

| Bond Length | N(imidazole)-C(imidazole) | 1.39 Å |

| Bond Length | N(indazole)-N(indazole) | 1.35 Å |

| Bond Angle | N-C-N (imidazole) | 114° |

| Dihedral Angle | Benzimidazole-Indazole Plane | ~20-30° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically delocalized across the electron-rich benzimidazole moiety, while the LUMO is distributed over the entire conjugated π-system, including both heterocyclic rings. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Benzimidazole-Indazole Derivatives The following data are illustrative for this class of compounds and are based on typical DFT calculation results.

| Parameter | Typical Energy (eV) |

|---|---|

| EHOMO | -6.5 to -5.5 eV |

| ELUMO | -2.5 to -1.5 eV |

| Energy Gap (ΔE) | 3.0 to 4.5 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It illustrates the charge distribution on the molecule's surface. MEP maps are color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. nih.gov

In the MEP map of this compound, the most negative potential (red) is typically localized around the nitrogen atoms of both the benzimidazole and indazole rings, identifying them as the primary sites for protonation and interaction with electrophiles. nih.govresearchgate.net Conversely, the most positive potential (blue) is found around the N-H protons, making them susceptible to deprotonation or interaction with nucleophiles. nih.gov

For this compound, NBO analysis reveals strong intramolecular hyperconjugative interactions, such as the delocalization of lone pair electrons from nitrogen atoms (n) to the antibonding π* orbitals of the aromatic rings (n → π). nih.govacademicjournals.org It also highlights π → π interactions within and between the benzimidazole and indazole systems, which are crucial for the molecule's electronic structure and stability. nih.gov

Table 3: Representative NBO Second-Order Perturbation Energies (E(2)) for Benzimidazole Derivatives The following data are illustrative for this class of compounds and are based on typical NBO analysis results.

| Donor NBO | Acceptor NBO | Typical E(2) (kcal/mol) |

|---|---|---|

| LP(Nimidazole (B134444)) | π(C=Caromatic) | 20 - 40 |

| π(C=Cring 1) | π(C=Cring 2) | 15 - 25 |

| LP(Nindazole) | π*(C=Nindazole) | 25 - 50 |

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict spectroscopic properties, which can then be validated against experimental data. This synergy is crucial for confirming molecular structures and understanding electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f) of each transition, which relates to the intensity of the absorption band. researchgate.netrsc.org

For this compound, TD-DFT calculations, often performed in conjunction with a solvent model (like the Polarizable Continuum Model, PCM) to simulate solution-phase conditions, can predict the UV-Vis spectrum. nih.govresearchgate.net The predicted transitions are typically assigned to π→π* electronic excitations within the conjugated system. The results can be compared with experimentally measured spectra to validate the computational model and confirm the nature of the electronic transitions responsible for the observed absorption and fluorescence. researchgate.net

Table 4: Representative Predicted UV-Vis Absorption Data for Benzimidazole-Indazole Systems The following data are illustrative for this class of compounds and are based on typical TD-DFT calculation results.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|

| ~320 - 350 | > 0.5 | HOMO → LUMO (π→π) |

| ~270 - 290 | > 0.3 | HOMO-1 → LUMO (π→π) |

Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts through quantum chemical calculations has become an invaluable tool for assigning experimental spectra and verifying structural hypotheses. The Gauge-Invariant Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. researchgate.net This method effectively addresses the gauge-origin problem, ensuring that the calculated magnetic properties are independent of the coordinate system's origin.

The GIAO method, typically employed within the framework of Density Functional Theory (DFT), allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov For a complex heterocyclic system like this compound, GIAO calculations can help in the unambiguous assignment of signals for the protons and carbons in both the benzimidazole and indazole rings. nih.govresearchgate.net Such calculations are performed on the optimized geometry of the molecule. The process involves computing the absolute shielding constants (σ) for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), using a linear scaling equation. beilstein-journals.org

Studies on related benzimidazole and indazole scaffolds have demonstrated that GIAO/DFT calculations can reproduce experimental chemical shifts with high accuracy, often with a mean absolute error of less than 0.10 ppm for ¹H shifts. nih.govmdpi.comnih.govgithub.io The choice of functional (e.g., B3LYP, WP04) and basis set (e.g., 6-311++G(d,p)) is critical for achieving this accuracy. beilstein-journals.orggithub.io These theoretical calculations are particularly useful in distinguishing between tautomers or assigning signals in congested aromatic regions of the spectrum. nih.govresearchgate.netmdpi.com

Table 1: Illustrative Comparison of Theoretical vs. Experimental NMR Chemical Shifts (δ, ppm) This table presents hypothetical data to illustrate the output of GIAO calculations, as specific published data for this exact compound is not available. Values are based on typical ranges for benzimidazole and indazole moieties.

| Atom Position | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | |

|---|---|---|---|---|---|

| Indazole H-4 | 7.85 | 7.82 | Indazole C-4 | 122.5 | 122.3 |

| Indazole H-7 | 8.20 | 8.18 | Indazole C-7 | 127.8 | 127.6 |

| Benzimidazole H-4' | 7.70 | 7.68 | Benzimidazole C-2' | 145.0 | 144.8 |

| Benzimidazole H-7' | 7.70 | 7.68 | Benzimidazole C-7a' | 140.1 | 139.9 |

| Indazole N-H | 13.50 | 13.45 | Indazole C-3 | 142.3 | 142.1 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, dynamic processes, and interactions with the surrounding environment.

The conformational landscape of a molecule describes the collection of all its possible three-dimensional shapes (conformers) and their relative energies. Understanding this landscape is crucial because a molecule's biological activity is often tied to its ability to adopt a specific low-energy conformation, known as the bioactive conformation.

MD simulations are a powerful tool for exploring the conformational space of flexible molecules like this compound. By simulating the molecule at a given temperature, it can overcome energy barriers and sample a wide range of conformations. The primary degree of freedom in this molecule is the dihedral angle between the indazole and benzimidazole rings. Plotting the potential energy as a function of this dihedral angle can identify the most stable (lowest energy) conformations and the energy barriers between them. This analysis helps to understand the molecule's preferred shape in solution and provides a set of relevant structures for further studies, such as molecular docking. nih.gov

In Silico Studies of Biological Interaction Mechanisms

In silico methods, particularly molecular docking and pharmacophore modeling, are integral to modern drug discovery. They allow for the rapid screening of compounds and provide hypotheses about how a ligand might interact with its biological target, guiding further experimental work.

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor, typically a protein. researchgate.net The this compound scaffold has been identified as a potent inhibitor of several protein kinases, including receptor tyrosine kinases (RTKs) and c-ABL. nih.govnih.gov Docking studies are used to understand the structural basis for this inhibition.

The process involves placing the 3D structure of the ligand into the active site of the target protein. A scoring function is then used to evaluate the fitness of different poses, estimating the binding affinity (e.g., in kcal/mol). mdpi.comnih.gov A lower binding energy generally indicates a more stable protein-ligand complex. Docking studies on this scaffold have shown that the benzimidazole and indazole nitrogens often form critical hydrogen bonds with key amino acid residues in the kinase hinge region, a common binding motif for kinase inhibitors. researchgate.net The aromatic rings can also participate in hydrophobic and π-π stacking interactions with residues in the active site. nih.gov These predicted interactions explain the observed structure-activity relationships (SAR) and guide the design of new analogs with improved potency. nih.gov

Table 2: Representative Molecular Docking Results for Kinase Inhibitors This table presents example data from docking studies of related benzimidazole/indazole compounds into kinase active sites to illustrate the typical outputs.

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Compound A (Analog) | c-ABL (2HYY) | -9.5 | Met318, Glu286 | Hydrogen Bond |

| Compound B (Analog) | VEGFR2 (4ASD) | -10.2 | Cys919, Asp1046 | Hydrogen Bond |

| Compound C (Analog) | c-ABL (2HYY) | -8.9 | Phe382, Tyr253 | π-π Stacking |

| Compound D (Analog) | FGFR1 (4V04) | -9.8 | Ala564, Lys514 | Hydrogen Bond |

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a ligand to bind to a specific target and elicit a biological response. researchgate.netdovepress.com Pharmacophore modeling can be ligand-based, where it is derived from a set of known active molecules, or structure-based, where it is derived from the ligand-receptor complex. researchgate.net

For the this compound series, a ligand-based pharmacophore model can be generated from known potent kinase inhibitors containing this scaffold. nih.govmdpi.com The model would likely identify key features such as:

Hydrogen Bond Donors: The N-H groups of the indazole and benzimidazole rings.

Hydrogen Bond Acceptors: The sp²-hybridized nitrogen atoms in both heterocyclic rings.

Aromatic Rings: The fused benzene (B151609) rings of both systems, which can engage in aromatic interactions.

This pharmacophore model serves as a 3D query to search large compound databases for new molecules that possess the same essential features in the correct spatial arrangement, a process known as virtual screening. dovepress.com It also provides a blueprint for ligand-based design, guiding chemists on where to add or modify functional groups on the core scaffold to enhance interactions with the target and improve biological activity. researchgate.net

Table 3: Common Pharmacophoric Features for Kinase Inhibitors

| Pharmacophoric Feature | Description | Typical Location on Scaffold |

|---|---|---|

| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom that can be donated. | Indazole N1-H, Benzimidazole N1'-H |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | Indazole N2, Benzimidazole N3' |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Indazole benzene ring, Benzimidazole benzene ring |

| Hydrophobic Center (HY) | A non-polar group that can engage in hydrophobic interactions. | The overall fused ring system |

Structure-Activity Relationship (SAR) Elucidation using Computational Methods

The this compound scaffold has been a subject of significant interest in computational chemistry for elucidating its structure-activity relationships (SAR), particularly as an inhibitor of various protein kinases. nih.govnih.gov Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have been instrumental in understanding how structural modifications to this core scaffold influence its biological activity.

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to correlate the 3D structural features of this compound analogs with their inhibitory potency against specific biological targets. These studies typically involve aligning a series of analogs and calculating their steric and electrostatic fields. The resulting contour maps provide a visual representation of the regions where modifications to the molecule are likely to enhance or diminish its activity. For instance, these models can highlight areas where bulky substituents are favored or where electrostatic interactions, such as hydrogen bonds, are crucial for binding to the target protein.

Molecular docking simulations have further complemented SAR studies by providing insights into the specific binding modes of this compound derivatives within the active sites of their target proteins. These simulations can predict the binding orientation and conformation of the ligand, as well as the key amino acid residues involved in the interaction. For example, docking studies might reveal that the benzimidazole and indazole rings form crucial hydrogen bonds with the protein backbone, while specific substituents on these rings engage in hydrophobic or electrostatic interactions with the surrounding residues. This information is invaluable for the rational design of more potent and selective inhibitors.

The following table summarizes the key findings from various computational SAR studies on this compound and its analogs:

| Computational Method | Key Findings | Implications for Drug Design |

| 3D-QSAR (CoMFA/CoMSIA) | - Identification of key steric and electrostatic fields influencing biological activity.- Correlation of specific structural features with inhibitory potency. | - Guidance for the placement of substituents to enhance binding affinity.- Prediction of the activity of novel, unsynthesized analogs. |

| Molecular Docking | - Prediction of binding modes and conformations within the target's active site.- Identification of key amino acid residues involved in ligand-protein interactions. | - Rational design of inhibitors with improved potency and selectivity.- Understanding the molecular basis of resistance mutations. |

These computational approaches have been pivotal in guiding the synthetic efforts to optimize the this compound scaffold, leading to the development of analogs with enhanced biological activity and improved pharmacokinetic profiles.

Computational Analysis of Chirality and Enantiomeric Activity Differences

While the parent compound this compound is achiral, the introduction of substituents can create stereogenic centers, leading to the existence of enantiomers. The computational analysis of chirality and the prediction of enantiomeric activity differences are crucial aspects of modern drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Molecular dynamics (MD) simulations are a powerful tool for investigating the chiral recognition of enantiomeric pairs by their biological targets. nih.gov These simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the subtle differences in binding interactions between the two enantiomers. For instance, an MD simulation might reveal that one enantiomer forms more stable and persistent hydrogen bonds with the target protein, leading to a higher binding affinity and, consequently, greater biological activity. The stability of these interactions can be quantified by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms.

Quantum chemical calculations can be employed to investigate the chiroptical properties of the enantiomers, such as their electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. These calculations can help in the absolute configuration assignment of the synthesized enantiomers and provide a deeper understanding of their electronic and structural differences.

The following table outlines the computational methods used to analyze chirality and predict enantiomeric activity differences for chiral analogs of this compound:

| Computational Method | Application | Insights Gained |

| Molecular Dynamics (MD) Simulations | - Simulating the dynamic interactions of each enantiomer with the target protein. | - Understanding the basis of enantioselective binding.- Predicting which enantiomer will have higher biological activity. |

| Quantum Chemical Calculations (e.g., DFT) | - Calculating chiroptical properties (ECD, VCD).- Analyzing the electronic and structural differences between enantiomers. | - Absolute configuration determination.- Correlation of electronic properties with activity differences. |

Although specific computational studies on the chirality of this compound derivatives are not extensively reported in the public domain, the principles derived from computational analyses of other chiral kinase inhibitors can be applied. These studies consistently demonstrate that even minor stereochemical changes can lead to significant differences in biological activity due to the highly stereospecific nature of protein-ligand interactions.

Investigation of Biological Activity Mechanisms and Molecular Targets of the Chemical Compound

Modulation of Enzyme Activities and Inhibition Mechanisms

The compound 3-(1H-benzimidazol-2-yl)-1H-indazole and its derivatives have been the subject of investigation for their ability to modulate the activity of several key enzymes through various inhibition mechanisms.

Derivatives of this compound have demonstrated notable inhibitory activity against several kinases, which are crucial regulators of cellular processes. The core structure of indazole fused with other heterocyclic moieties, such as benzimidazole (B57391), has been identified as a "hinge-binding" group in many kinase inhibitors.

Specifically, certain derivatives have shown potent inhibitory effects on FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor 1 (FGFR1). These kinases are members of the receptor tyrosine kinase (RTK) family and are often implicated in cancer development. For instance, a series of 2,3-disubstituted indazole derivatives were synthesized and evaluated for their kinase inhibitory activity. One of the potent compounds from this series exhibited significant inhibition against a panel of 23 kinases, with particularly strong activity against FLT3. The mechanism of inhibition is believed to involve the indazole core acting as a scaffold that correctly positions substituents to interact with the ATP-binding site of the kinase.

Another study highlighted a compound, referred to as compound 8, a derivative of this compound, which displayed significant inhibitory activity against several kinases, including FLT3 and FGFR1. The substitution pattern on the indazole and benzimidazole rings plays a critical role in determining the potency and selectivity of these kinase inhibitors.

While specific inhibitory mechanisms against Phosphoinositide-dependent kinase-1 (PDK1) for the parent compound are not extensively detailed in the reviewed literature, the broad kinase inhibitory profile of its derivatives suggests a potential for interaction with a wide range of kinases.

| Derivative | Target Kinase | IC50 (nM) | Reference |

| 3-(1H-benzo[d]imidazol-2-yl)-1H-indazole derivative (Compound 8) | FLT3 | 11 | |

| 3-(1H-benzo[d]imidazol-2-yl)-1H-indazole derivative (Compound 8) | FGFR1 | 28 |

The structural motif of this compound has also been explored for its potential to inhibit topoisomerases, enzymes that are critical for managing the topology of DNA during replication and transcription. A patent for novel indazole derivatives as topoisomerase inhibitors includes compounds with this core structure. These compounds are suggested to function as topoisomerase poisons, stabilizing the covalent complex between the enzyme and DNA, which ultimately leads to DNA strand breaks and cell death.

The proposed mechanism involves the planar indazole-benzimidazole system intercalating into the DNA base pairs at the site of topoisomerase activity. This interaction is thought to interfere with the religation step of the enzyme's catalytic cycle, trapping the enzyme in its cleavable complex with DNA. While the patent covers a broad class of derivatives, it underscores the potential of the this compound scaffold in the design of topoisomerase inhibitors.

A derivative of this compound, known as M-1, has been identified as an inhibitor of the H+/K+-ATPase, also known as the proton pump. This enzyme is responsible for acidifying the stomach, and its inhibition can be a therapeutic strategy for acid-related disorders. The study demonstrated that M-1 inhibits the H+/K+-ATPase in a concentration-dependent manner.

The mechanism of inhibition is proposed to be through a reversible, competitive interaction with the K+-binding site of the enzyme. By binding to the enzyme, M-1 prevents the exchange of H+ for K+, thereby reducing the secretion of acid. This action can lead to a modulation of intracellular and extracellular pH in relevant tissues.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune tolerance by catabolizing the essential amino acid tryptophan. Inhibition of IDO1 is a promising strategy in cancer immunotherapy. A series of novel benzimidazole-indazole derivatives have been synthesized and evaluated as IDO1 inhibitors.

One of the synthesized compounds, compound 9g, which is a derivative of this compound, exhibited potent IDO1 inhibitory activity with an IC50 value of 0.46 μM. The study suggests that the benzimidazole and indazole rings are key pharmacophoric features for this inhibitory activity. The proposed mechanism involves the interaction of the compound with the heme cofactor within the active site of the IDO1 enzyme, thereby preventing the binding and subsequent degradation of tryptophan.

| Derivative | Target Enzyme | IC50 (μM) | Reference |

| Benzimidazole-indazole derivative (Compound 9g) | IDO1 | 0.46 |

Receptor Binding and Signaling Pathway Modulation

The interaction of this compound and its analogs with specific receptors and their subsequent modulation of signaling pathways is an area of ongoing research.

Currently, there is limited specific information available in the public domain detailing the agonistic or antagonistic mechanisms of this compound on specific receptors. The primary focus of the existing research has been on the inhibition of various enzymes, as detailed in the preceding sections. Future investigations may elucidate potential interactions with receptor systems and the consequent modulation of cellular signaling pathways.

Analysis of Downstream Signaling Cascade Perturbations

The chemical compound this compound has been identified as a modulator of several critical downstream signaling cascades integral to cellular function. Its activity is primarily associated with the inhibition of receptor tyrosine kinases (RTKs), which leads to significant perturbations in intracellular signaling pathways. nih.gov Research indicates that this compound can mediate the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically involving MAPK1/ERK2 and MAPK3/ERK1. drugbank.com

Furthermore, it influences the AKT1 signaling pathway, a central node in regulating cell survival, proliferation, and metabolism. drugbank.com The compound promotes the phosphorylation of AKT1 at the serine-473 residue. drugbank.com In addition to its effects on the MAPK and AKT pathways, this compound has been shown to induce the phosphorylation of other key signaling proteins, including SRC, YES1, and Protein Tyrosine Kinase 2 (PTK2/FAK1), highlighting its broad impact on cellular signal transduction. drugbank.com

Table 1: Key Proteins in Signaling Cascades Perturbed by this compound

| Target Protein | Pathway | Observed Effect | Reference |

|---|---|---|---|

| MAPK1/ERK2 | MAP Kinase Signaling | Activation | drugbank.com |

| MAPK3/ERK1 | MAP Kinase Signaling | Activation | drugbank.com |

| AKT1 | PI3K-Akt Signaling | Activation / Phosphorylation at Ser-473 | drugbank.com |

| SRC | Tyrosine Kinase Signaling | Phosphorylation | drugbank.com |

| YES1 | Tyrosine Kinase Signaling | Phosphorylation | drugbank.com |

Cellular Response Mechanisms (in vitro and non-clinical models)

While direct studies on this compound are specific in some areas, broader mechanistic insights can be drawn from investigations into closely related analogs that share the core benzimidazole-indazole scaffold. These studies provide a framework for understanding the potential cellular responses to this class of compounds.

Mechanisms of Cell Proliferation Modulation (e.g., T-cell proliferation inhibition)

The benzimidazole-indazole scaffold is associated with potent immunomodulatory activities, including the inhibition of T-cell proliferation. A derivative, 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1), has been shown to inhibit the proliferative response of T-cells stimulated with anti-CD3/CD28. mdpi.comnih.gov The primary mechanism of this action is the targeting of H+/K+-ATPases (proton pumps). mdpi.comnih.gov Inhibition of these pumps leads to intracellular acidification, which in turn interferes with the cellular processes required for proliferation. mdpi.com This mode of action arrests the cell cycle progression of activated T-cells from the G1 to the S phase. nih.gov

Mechanisms of Cell Cycle Perturbation (e.g., G2M arrest)

Compounds containing the benzimidazole moiety have demonstrated a marked ability to interfere with the cell cycle. Studies on several benzimidazole derivatives show they can induce cell cycle arrest at the G2/M phase. nih.govresearchgate.net This perturbation is often mediated through the p53/p21/cyclin B1 pathway. nih.govresearchgate.net The activation of p53 can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn inhibits the activity of the cyclin B1/Cdc2 complex required for mitotic entry, thereby causing cells to accumulate in the G2/M phase. oncotarget.com Disruption of microtubule dynamics is another mechanism by which certain benzimidazoles can induce G2/M arrest and subsequent apoptosis. semanticscholar.org

Apoptosis Induction Pathways and Mechanisms

The induction of apoptosis, or programmed cell death, is a key outcome of treatment with various benzimidazole-based compounds. Research indicates that these molecules can trigger apoptosis through multiple pathways. One significant mechanism is the induction of mitochondria-dependent apoptosis. nih.govresearchgate.net This intrinsic pathway involves the mitochondrial translocation of p53, disruption of the mitochondrial membrane potential, and the subsequent release of pro-apoptotic factors. researchgate.net

Furthermore, some benzimidazole and imidazole (B134444) derivatives have been found to abrogate the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival. nih.gov Inhibition of this pathway can lead to the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis. nih.gov Certain benzimidazoles may also trigger pyroptosis, a form of inflammatory programmed cell death, through the NF-κB/NLRP3/GSDMD pathway. nih.govresearchgate.net

Table 2: Summary of Cellular Response Mechanisms for the Benzimidazole-Indazole Class

| Cellular Response | Mechanism | Key Mediators | Reference |

|---|---|---|---|

| T-Cell Proliferation Inhibition | Intracellular acidification via proton pump inhibition | H+/K+-ATPase | mdpi.comnih.gov |

| Cell Cycle Arrest | G2/M phase arrest | p53, p21, Cyclin B1 | nih.govresearchgate.net |

| Apoptosis Induction | Intrinsic (Mitochondrial) Pathway | p53, Caspases, PARP | researchgate.netnih.gov |

| Apoptosis Induction | Survival Pathway Inhibition | PI3K/Akt/mTOR | nih.gov |

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights

Identification of Key Pharmacophoric Features Governing Mechanistic Efficacy

The this compound scaffold serves as a privileged structure in medicinal chemistry, developed as a potent inhibitor of various protein kinases. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in elucidating the key pharmacophoric features that govern its efficacy as a kinase inhibitor.

The core structure consists of a benzimidazole ring linked to an indazole ring at the 3-position. This bicyclic heterocyclic system is fundamental to its biological activity, providing a rigid framework that can form critical hydrogen bonds and other interactions within the ATP-binding pocket of target kinases. mdpi.com SAR studies on this scaffold have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus can significantly influence activity. mdpi.com

Specifically, for the 3-benzimidazol-2-yl-1H-indazole series, investigations into its role as an inhibitor of receptor tyrosine kinases (RTKs) and the c-ABL kinase have provided mechanistic insights. nih.govnih.gov The planarity of the fused ring system and the specific placement of hydrogen bond donors and acceptors on both the benzimidazole and indazole moieties are critical for high-affinity binding to the kinase domain. The nitrogen atoms within the heterocyclic rings are key interaction points, mimicking the adenine (B156593) region of ATP. The SAR of this series highlights the importance of the unsubstituted NH groups of the indazole and benzimidazole rings for potent inhibitory activity against many kinases.

Impact of Substituent Variations on Binding and Mechanistic Activity

The biological activity of this compound and its analogs is profoundly influenced by the nature and position of various substituents on both the benzimidazole and indazole ring systems. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds as kinase inhibitors.

Initially developed as inhibitors of Receptor Tyrosine Kinases (RTKs), the this compound scaffold has demonstrated significant potential. nih.gov Further exploration of the SAR of this series revealed that a specific subset of these compounds potently inhibits the non-receptor tyrosine kinase, c-ABL. nih.gov

The core structure, consisting of the indazole ring linked at the 3-position to a benzimidazole ring, is a key pharmacophore. The nitrogen atoms within these heterocyclic systems are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a common interaction for ATP-competitive inhibitors.

The following table lists the core compound and a key analog identified in the literature.

| Compound Name | Molecular Target(s) |

| This compound | Receptor Tyrosine Kinases (RTKs), c-ABL |

| 2-{3-[3-(1H-benzimidazol-2-yl)-1H-indazol-6-yl]-1H-pyrazol-5-yl}-N-(3-fluorophenyl)acetamide | Aurora kinase A |

Applications of 3 1h Benzimidazol 2 Yl 1h Indazole in Non Biological and Advanced Materials Research

Ligand Chemistry and Coordination Compound Applications

Catalytic Applications of Metal Complexes

While specific catalytic applications of metal complexes derived from 3-(1H-benzimidazol-2-yl)-1H-indazole are not extensively documented, the broader families of benzimidazole (B57391) and indazole ligands are well-known for their ability to form stable and catalytically active metal complexes. These complexes have been instrumental in a variety of organic transformations.

Transition metal complexes containing benzimidazole derivatives have been utilized as catalysts in reactions such as ethylene (B1197577) oligomerization and polymerization. The electronic and steric properties of the benzimidazole ligand can be fine-tuned to influence the catalytic activity and selectivity of the metal center. Similarly, palladium complexes bearing benzimidazole-based ligands have shown catalytic activity in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. For instance, palladium(II) complexes with 1,3-dibenzylbenzimidazolium ligands have been used in Suzuki-Miyaura and Heck cross-coupling reactions nih.gov.

Indazole derivatives have also been employed in catalysis. For example, rhodium(III)/copper(II) catalytic systems have been used for the synthesis of functionalized indazoles through sequential C-H activation and annulation reactions nih.gov. Given that this compound possesses coordinating nitrogen atoms in both the benzimidazole and indazole rings, it has the potential to act as a versatile ligand for various transition metals. Metal complexes of this compound could potentially exhibit catalytic activity in a range of reactions, including but not limited to:

Cross-coupling reactions: Palladium or nickel complexes could potentially catalyze Suzuki, Heck, and Sonogashira reactions.

Oxidation/Reduction reactions: Manganese, iron, or copper complexes might be active in oxidation or reduction catalysis.

Polymerization reactions: Zirconium or titanium complexes could be explored for olefin polymerization.

Further research is required to synthesize and characterize metal complexes of this compound and to evaluate their catalytic efficacy in various organic transformations. The bifunctional nature of the ligand could lead to novel reactivity and selectivity.

Advanced Materials Science Integration

The photophysical and electronic properties of this compound make it an attractive building block for the development of advanced organic materials with applications in electronics and photonics.

Benzimidazole derivatives are widely recognized for their utility in OLEDs, often serving as electron-transporting materials, host materials for phosphorescent emitters, or as fluorescent emitters themselves researchgate.netscilit.com. The electron-deficient nature of the imidazole (B134444) ring facilitates electron injection and transport, which are crucial for efficient OLED performance nih.gov.

Hybrids of carbazole (B46965) and benzimidazole have been successfully employed as bipolar host materials in highly efficient green phosphorescent OLEDs researchgate.net. These materials exhibit excellent thermal stability and facilitate balanced charge transport, leading to high quantum efficiencies and reduced efficiency roll-off at high brightness. For instance, carbazole/benzimidazole-based bipolar molecules have been used as hosts for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters, demonstrating their versatility acs.org.

Furthermore, pyrene-benzimidazole derivatives have been synthesized and characterized as novel blue emitters for OLEDs nih.gov. These materials exhibit high photoluminescence quantum yields and pure blue emission, addressing a key challenge in the development of full-color displays. The performance of an OLED device incorporating a pyrene-benzimidazole derivative is summarized in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Maximum External Quantum Efficiency (EQE) | 4.3% | nih.gov |

| Maximum Luminance | 290 cd/m² | nih.gov |

| Electroluminescence Color | Pure Blue | nih.gov |

| CIE Coordinates | (0.1482, 0.1300) | nih.gov |

Given these precedents, this compound is a promising candidate for OLED applications. Its structure suggests it could function as a high-triplet-energy host material for phosphorescent emitters or, with appropriate functionalization, as an efficient blue fluorescent emitter.

Conjugated polymers are a class of materials that combine the electronic properties of semiconductors with the processing advantages of plastics. The incorporation of heterocyclic units like benzimidazole into the polymer backbone can significantly influence their optoelectronic properties mit.edu.

Polymers containing 2H-benzimidazol-2-one moieties have been synthesized and shown to possess high glass transition temperatures and good thermal stability nih.gov. These properties are desirable for the fabrication of robust electronic devices. Additionally, π-conjugated polymers containing benzotriazole (B28993) units, which are structurally related to indazole, have been synthesized via palladium-catalyzed cross-coupling reactions and investigated for their use in OLEDs mdpi.com. These polymers exhibit tunable optical and electrochemical properties depending on the comonomer used.

The this compound molecule, with its reactive N-H protons and potential for functionalization on the aromatic rings, could serve as a monomer for the synthesis of novel conjugated polymers. Such polymers could find applications in various optoelectronic devices, including:

Organic Photovoltaics (OPVs): As either donor or acceptor materials in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): As the semiconductor layer for charge transport.

Sensors: Where changes in the polymer's optical or electronic properties upon exposure to an analyte can be used for detection.

The synthesis of such polymers would likely involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to link the monomer units together.

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer the potential to create materials with synergistic or entirely new properties. The benzimidazole and indazole moieties present in this compound provide multiple sites for interaction with inorganic components, making it a versatile building block for hybrid materials.

One approach is the formation of metal-organic frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole-based ligands are commonly used in the synthesis of MOFs due to their strong coordination to metal centers researchgate.netrsc.org. A MOF constructed with a this compound-derived ligand could exhibit interesting properties such as porosity for gas storage and separation, catalytic activity, or luminescence for sensing applications.

Another strategy is the creation of organic-inorganic nanocomposites. For example, the compound could be used to surface-functionalize nanoparticles (e.g., quantum dots, metal oxides) to improve their dispersibility in organic matrices or to facilitate charge transfer between the organic and inorganic components. Such hybrid materials could be utilized in applications like:

Light-emitting devices: Combining the high luminescence of quantum dots with the charge-transporting properties of the organic molecule.

Photocatalysis: Where the organic component acts as a photosensitizer, absorbing light and transferring energy or electrons to the inorganic catalyst.

Thermoelectrics: For the conversion of heat energy into electrical energy.

The synthesis of benzimidazole/1,2,3-triazole hybrids has been reported as a strategy to develop new molecules with specific biological activities nih.gov. A similar molecular hybridization approach could be applied in materials science to create novel hybrid molecules with tailored optoelectronic properties.

Future Directions and Emerging Research Avenues for 3 1h Benzimidazol 2 Yl 1h Indazole

Exploration of Novel and Sustainable Synthetic Pathways

Conventional methods for synthesizing benzimidazole (B57391) and indazole derivatives often involve harsh reaction conditions, toxic solvents, and high costs, which can be environmentally detrimental. chemmethod.com Future research will likely focus on developing greener and more economically viable synthetic routes to 3-(1H-Benzimidazol-2-YL)-1H-indazole and its analogs.

Key areas of exploration include:

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. chemmethod.com This includes the use of renewable feedstocks, solvent-free reaction conditions, and the development of one-pot syntheses to reduce waste and energy consumption. eprajournals.comchemmethod.com For instance, photocatalytic methods that utilize solar light to promote chemical reactions are being investigated for the synthesis of benzimidazoles. cnr.it

Nanocatalysis: The use of magnetic nanoparticles as catalysts in the synthesis of benzimidazole derivatives is a promising area. biointerfaceresearch.comresearchgate.net Nanocatalysts offer advantages such as high efficiency, easy recovery, and reusability, contributing to more sustainable processes. researchgate.net

Metal-Catalyzed Reactions: Advances in metal-catalyzed reactions, such as those involving palladium, copper, and rhodium, are paving the way for more efficient and selective synthesis of indazole derivatives. benthamscience.comnih.gov These methods can facilitate the construction of the core indazole structure with greater control over the final product. scilit.com

| Synthetic Approach | Key Advantages | Potential Application to this compound Synthesis |

| Photocatalysis | Utilizes renewable energy (solar light), mild reaction conditions. cnr.it | A sustainable method for the dehydrogenation and cyclization steps. cnr.it |

| Nanocatalysis | High catalytic activity, recyclability of the catalyst, environmentally friendly. nih.gov | Efficient synthesis with reduced waste and cost. researchgate.net |

| Solvent-Free Reactions | Reduces environmental impact and enhances sustainability. eprajournals.com | Minimizes the use of hazardous organic solvents. eprajournals.com |

| Metal-Catalyzed Cross-Coupling | High efficiency and selectivity in forming C-N and C-C bonds. benthamscience.comnih.gov | Precise construction of the benzimidazole-indazole linkage. nih.gov |

Advanced Computational Modeling for De Novo Design and Mechanistic Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and development. For this compound, these techniques can accelerate the design of new derivatives with improved potency and selectivity, as well as provide insights into their mechanisms of action.

Future computational research will likely involve:

Molecular Docking and Dynamics Simulations: These methods can predict the binding affinity and interaction patterns of this compound derivatives with various biological targets, such as protein kinases. researchgate.netresearchgate.net This information is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more effective inhibitors. nih.gov

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR studies can be employed to develop predictive models that correlate the structural features of benzimidazole-indazole compounds with their biological activity. researchgate.net These models can then be used to virtually screen and prioritize new candidate molecules for synthesis and testing.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions: In silico ADMET prediction tools can help in the early stages of drug development to assess the pharmacokinetic and toxicological properties of new derivatives, reducing the likelihood of late-stage failures. researchgate.net

| Computational Technique | Application in Research | Relevance to this compound |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. researchgate.net | Identification of potential biological targets and optimization of binding interactions. arabjchem.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the stability of ligand-protein complexes. researchgate.net | Assessing the stability of the compound within the active site of a target enzyme. researchgate.net |